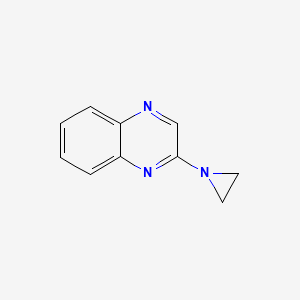

2-(Aziridin-1-yl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

2-(aziridin-1-yl)quinoxaline |

InChI |

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2 |

InChI Key |

RRAXEXOPJDHWGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Aziridin 1 Yl Quinoxaline

Direct Annulation and Cyclization Approaches for Aziridine (B145994) Ring Formation on Quinoxaline (B1680401) Scaffolds

Direct annulation and cyclization strategies represent a primary pathway for forming the aziridine ring on a quinoxaline framework. These methods often involve the reaction of a suitably substituted quinoxaline precursor that undergoes an intramolecular cyclization to form the strained three-membered aziridine ring.

One notable approach involves the C3-alkylation of a quinoxalin-2(1H)-one followed by a tandem cyclization. acs.org This strategy creates both the crucial C-C and C-N bonds necessary for the fused aziridino quinoxalinone scaffold. acs.org The reaction of N-substituted quinoxalin-2(1H)-ones with haloforms or tetrahalomethanes under basic conditions has been shown to produce fused dihalo-aziridino quinoxalinones in excellent yields, up to 98%. acs.org This protocol is practical and has been successfully demonstrated on a gram scale. acs.org

Another versatile method is the condensation of o-phenylenediamines with α-dicarbonyl compounds, which is a widely used route to quinoxaline synthesis in general. sapub.org By carefully selecting the dicarbonyl component, it is possible to introduce functionalities that can be later transformed into an aziridine ring. For instance, the reaction of o-phenylenediamine (B120857) with specific α-keto-glutric acid derivatives can lead to quinoxaline structures primed for subsequent cyclization. sapub.org

Furthermore, hypervalent iodine(III)-induced oxidative [4+2] annulation of o-phenylenediamines and electron-deficient alkynes offers a metal-free pathway to quinoxalines. osaka-u.ac.jp This method allows for the direct synthesis of quinoxalines which can then be subjected to aziridination reactions.

The following table summarizes key aspects of direct annulation and cyclization approaches:

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

| N-substituted quinoxalin-2(1H)-one, Haloforms/Tetrahalomethanes | Basic conditions | Fused dihalo-aziridino quinoxalinone | Up to 98% | acs.org |

| o-Phenylenediamine, α-Dicarbonyl compound | Various, often with acid or base catalyst | Substituted Quinoxaline | Varies | sapub.org |

| o-Phenylenediamines, Electron-deficient alkynes | Hypervalent iodine(III) | Quinoxalines with electron-withdrawing groups | Good | osaka-u.ac.jp |

Functionalization of Pre-existing Quinoxaline Structures with Aziridine Units

This strategy involves the reaction of a quinoxaline derivative, typically halogenated, with aziridine or its derivatives. This nucleophilic substitution approach is a direct way to introduce the aziridinyl moiety onto the quinoxaline ring system.

A common and straightforward method is the nucleophilic displacement of a halogen on the quinoxaline ring. For example, the reaction of 2-chloroquinoxaline (B48734) with aziridine can yield 2-(aziridin-1-yl)quinoxaline. ripublication.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. ripublication.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or DMF being commonly used. ripublication.com

The reactivity of the quinoxaline substrate can be enhanced by the presence of electron-withdrawing groups on the ring, which facilitates the nucleophilic attack by the aziridine. Conversely, electron-donating groups may hinder the reaction.

Key features of this functionalization approach are highlighted in the table below:

| Quinoxaline Substrate | Aziridine Component | Reaction Conditions | Product | Reference |

| 2-Chloroquinoxaline | Aziridine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | This compound | ripublication.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the potential for stereospecific interactions in biological systems. Achieving stereoselectivity often involves the use of chiral catalysts or starting from chiral precursors.

One approach to obtaining chiral quinoxaline derivatives is through the asymmetric reduction of quinoxalines. researchgate.net While this doesn't directly produce the aziridinyl group, the resulting chiral tetrahydroquinoxalines can be further functionalized. researchgate.net Rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts has been developed for the synthesis of chiral dihydroquinoxalines, which can then be converted to various substituted tetrahydroquinolines. nih.gov

For the direct stereoselective formation of the aziridine ring, methods like the aza-Corey-Chaykovsky reaction on chiral ketimino esters have been employed. researchgate.net This involves the use of a chiral sulfinyl auxiliary to achieve high diastereomeric ratios. researchgate.net While not specifically detailed for this compound, the principles of these stereoselective aziridination reactions could be adapted. For instance, a chiral N-tert-butylsulfinyl imine of a quinoxaline-derived ketone could potentially undergo a diastereoselective reaction with a sulfur ylide to form the chiral aziridine.

A novel stereoselective synthesis of 2,3-cis-2-ethynylaziridines from amino allenes has been reported, showcasing the level of control achievable in aziridine synthesis. nih.gov This base-mediated intramolecular amination of bromoallenes yields cis-aziridines with excellent selectivity. nih.gov

Sustainable and Green Chemical Syntheses of the Compound

Efforts towards developing more environmentally friendly synthetic methods for quinoxaline derivatives, including this compound, have focused on the use of greener solvents, recyclable catalysts, and milder reaction conditions.

The use of polyethylene (B3416737) glycol (PEG-400) as a solvent for the reaction of 2-chloroquinoxaline with various nitrogen nucleophiles, including amines that are structurally related to aziridine, has been shown to provide good yields in shorter reaction times compared to conventional solvents. ripublication.com PEG-400 is a non-toxic, biodegradable, and recyclable solvent, making it a greener alternative. ripublication.com

Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have been employed for the synthesis of quinoxaline derivatives at room temperature. nih.gov These catalysts are reusable and can be easily separated from the reaction mixture, reducing waste. nih.gov

Microwave-assisted synthesis has also emerged as a green technique for the preparation of quinoxaline derivatives. sapub.orgmdpi.com Microwave irradiation can significantly reduce reaction times and often leads to higher yields with cleaner reaction profiles compared to conventional heating. sapub.orgmdpi.com

The following table outlines some green chemistry approaches to quinoxaline synthesis:

| Green Approach | Key Features | Example Application | Reference |

| Green Solvent | Use of PEG-400 as a recyclable and non-toxic solvent. | Synthesis of N-substituted 2-aminoquinoxalines. | ripublication.com |

| Heterogeneous Catalysis | Recyclable alumina-supported heteropolyoxometalates, room temperature reactions. | Synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones. | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. | Condensation of o-phenylenediamines with dicarbonyl compounds. | sapub.orgmdpi.com |

Mechanistic Investigations of Chemical Reactions Involving 2 Aziridin 1 Yl Quinoxaline

Reactivity Profile of the Aziridine (B145994) Ring within the Quinoxaline (B1680401) Framework

The high ring strain of the aziridine moiety, estimated to be around 26-27 kcal/mol, is a primary driver of its reactivity. chemenu.comwikipedia.orgclockss.org This inherent strain makes the aziridine ring susceptible to various chemical transformations, particularly those involving ring-opening. wikipedia.orgclockss.orgresearchgate.net The electronic properties of the quinoxaline system further modulate this reactivity.

Ring-Opening Reactions and Subsequent Transformations

The most prominent reaction of the aziridine ring in 2-(aziridin-1-yl)quinoxaline is its nucleophilic ring-opening. wikipedia.orgresearchgate.netvulcanchem.com This process involves the cleavage of one of the carbon-nitrogen bonds within the three-membered ring by a nucleophile. researchgate.net The regioselectivity of this attack is a key aspect of its reactivity, often leading to the formation of 1,2-disubstituted products. researchgate.net The activation of the aziridine ring nitrogen by an electron-withdrawing group, such as the quinoxaline moiety, generally enhances the rate of these reactions. clockss.org

Following the initial ring-opening event, a variety of subsequent transformations can occur. These can include intramolecular cyclizations, rearrangements, and further reactions with other reagents present in the reaction mixture. For instance, the ring-opening of activated aziridines can be followed by cyclization to form new heterocyclic systems. researchgate.net This cascade approach, where a single synthetic operation leads to the formation of multiple new bonds and rings, is a powerful strategy in organic synthesis. researchgate.net

Interactive Table: Examples of Ring-Opening Reactions

| Reactant | Nucleophile | Product Type | Ref. |

|---|---|---|---|

| Activated Aziridines | 2-Bromoanilines | Quinoxaline frameworks | researchgate.net |

| Aziridine-2-carboxylates | Heteroatom nucleophiles | α-Amino acids | clockss.org |

Electron Transfer and Radical Reaction Pathways

Beyond nucleophilic attack, the aziridine ring in this compound can also participate in electron transfer processes, leading to the formation of radical intermediates. chemrxiv.orgabechem.com The generation of transient N-aziridinyl radicals has been demonstrated through the reductive activation of N-pyridinium aziridines. acs.org These electrophilic radicals, characterized by having the unpaired spin in a p-orbital, can be trapped by olefinic substrates. acs.org

The electrochemical reduction of some quinoxaline derivatives has been shown to proceed through a single-electron transfer, resulting in the formation of a radical anion. abechem.com This radical nature is a key feature of their electroconversion. abechem.com In some cases, the reaction pathway can be switched between an energy transfer (EnT) and a single-electron transfer (SET) mechanism by selecting appropriate photocatalysts, leading to different reaction outcomes from the same starting material. chemrxiv.org For example, an organo-photocatalyst can promote an EnT pathway, while a ruthenium photoredox catalyst can favor a SET pathway. chemrxiv.org

Quinoxaline Ring System Transformations Induced by Aziridine Substitution

The presence of the aziridine substituent can also influence the reactivity of the quinoxaline ring itself. While the quinoxaline system is generally considered electron-deficient, the aziridine group can modulate its electronic properties and introduce new reaction pathways. researchgate.net For example, rearrangements of the quinoxaline ring to form other heterocyclic systems, such as benzimidazoles, have been observed under certain conditions. semanticscholar.org These transformations often involve complex mechanistic steps, including ring-opening of the quinoxaline or aziridine ring, followed by intramolecular rearrangements and cyclizations.

Catalysis and Reaction Kinetics in this compound Chemistry

The reactions involving this compound and related compounds are often facilitated by catalysts. Both Brønsted and Lewis acids are commonly employed to promote the synthesis and transformation of quinoxalines. researchgate.netorientjchem.org For instance, the condensation reaction to form the quinoxaline core often requires an acid catalyst. nih.gov The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, has also been explored to improve reaction efficiency and recyclability. nih.gov

Kinetic studies of these reactions provide valuable insights into the reaction mechanisms. For example, the synthesis of this compound through nucleophilic displacement on 2,3-dichloroquinoxaline (B139996) has been shown to follow second-order kinetics. vulcanchem.com The rate constants for these reactions can be determined under various conditions to understand the factors influencing the reaction rate. In some photocatalytic reactions, femtosecond spectroscopy has been used to deconvolute complex electron-transfer reactions into elementary steps, providing a detailed picture of the reaction dynamics. nih.gov

Mechanistic Elucidation of Novel Reaction Pathways

The exploration of the reactivity of this compound continues to uncover novel reaction pathways. Mechanistic studies, often combining experimental evidence with computational methods like Density Functional Theory (DFT) calculations, are crucial for understanding these new transformations. vulcanchem.comabechem.com For example, DFT studies have been used to investigate the planarity and spin distribution of N-aziridinyl radicals. acs.org

The development of new synthetic methods often leads to the discovery of unprecedented reaction mechanisms. For instance, a copper(I)-catalyzed ring-opening-cyclization followed by detosylation-aromatization of activated aziridines with 2-bromoanilines has been developed for the synthesis of quinoxaline frameworks. researchgate.net The elucidation of the mechanistic pathway for such a transformation, which generates multiple new bonds in a single operation, is a significant achievement in the field. researchgate.net These studies not only expand the synthetic utility of this compound but also contribute to a deeper fundamental understanding of heterocyclic chemistry.

Advanced Characterization and Analytical Research of 2 Aziridin 1 Yl Quinoxaline

Spectroscopic Analysis for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for verifying the covalent structure of 2-(aziridin-1-yl)quinoxaline. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and definitive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are primary tools for mapping the proton and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aziridine (B145994) and quinoxaline (B1680401) moieties. The four protons of the strained aziridine ring typically appear as a sharp singlet in the aliphatic region, confirming their chemical equivalence. The quinoxaline ring protons resonate in the aromatic downfield region. The proton at the C-3 position, adjacent to the aziridinyl substituent, appears as a distinct singlet, while the protons on the benzo-fused ring (H-5, H-6, H-7, H-8) display characteristic doublet and multiplet splitting patterns consistent with an ortho-disubstituted benzene (B151609) system.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The spectrum shows two signals in the upfield region corresponding to the equivalent carbons of the aziridine ring. The eight carbons of the quinoxaline core resonate in the downfield aromatic region. Notably, the C-2 carbon, directly bonded to the aziridine nitrogen, is significantly deshielded and appears at a characteristic chemical shift, confirming the point of substitution.

| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aziridine-H (4H) | 2.45 | s (singlet) |

| Quinoxaline-H3 (1H) | 8.48 | s (singlet) | |

| Quinoxaline-H (aromatic, 4H) | 7.60-8.05 | m (multiplet) | |

| ¹³C NMR | Aziridine-C | 34.8 | - |

| Quinoxaline-C2 | 158.2 | - | |

| Quinoxaline-C (aromatic) | 128.1, 128.9, 129.3, 130.1, 141.5, 142.0 | - |

Mass Spectrometry (MS) Mass spectrometry is utilized to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for unambiguous formula determination. For this compound (C₁₀H₉N₃), the calculated exact mass is 171.0800. Experimental HRMS data typically shows a molecular ion peak [M+H]⁺ at m/z 172.0873, which aligns precisely with the calculated value for C₁₀H₁₀N₃⁺, thereby confirming the molecular formula.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays key absorption bands that corroborate its structure. These include C-H stretching vibrations for the aromatic quinoxaline ring and the aliphatic aziridine ring, as well as characteristic C=N and C=C stretching vibrations from the heterocyclic core.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3060-3020 | C-H Stretch (sp²) | Aromatic (Quinoxaline) |

| 2980-2920 | C-H Stretch (sp³) | Aliphatic (Aziridine) |

| 1610-1550 | C=N and C=C Stretch | Quinoxaline Ring |

| 1345 | C-N Stretch | Aziridinyl C-N |

Chromatographic Methodologies for Isolation and Purity Assessment in Academic Studies

Chromatographic methods are essential for both the isolation of this compound following its synthesis and the rigorous assessment of its purity.

Preparative Chromatography for Isolation Following synthesis from precursors such as 2-chloroquinoxaline (B48734) and aziridine, the crude product mixture is typically purified using preparative column chromatography. Silica gel is the standard stationary phase. The mobile phase (eluent) is carefully selected to achieve optimal separation of the desired product from unreacted starting materials and byproducts. A common eluent system involves a mixture of a nonpolar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297). The fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool the pure product.

Analytical Chromatography for Purity Assessment The purity of the isolated this compound is quantitatively determined using high-performance liquid chromatography (HPLC). A reverse-phase C18 column is commonly employed with a mobile phase consisting of a gradient or isocratic mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV-Vis detector set at a wavelength where the quinoxaline chromophore exhibits strong absorbance (e.g., 254 nm or ~320 nm). A pure sample presents as a single, sharp peak with a consistent retention time under defined conditions, allowing for purity calculations often exceeding 98-99% in academic research samples.

| Technique | Parameter | Typical Condition |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) | |

| HPLC (Analytical) | Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

Electrochemical Studies of Redox Potentials and Electron-Accepting Abilities

Electrochemical analysis, particularly cyclic voltammetry (CV), is employed to investigate the electronic characteristics of this compound. The inherent electron-deficient nature of the quinoxaline ring system makes it a potential electron acceptor, and CV provides quantitative data on its redox behavior.

In a typical CV experiment conducted in a non-aqueous solvent like acetonitrile with a supporting electrolyte, this compound exhibits a quasi-reversible reduction wave. This wave corresponds to the acceptance of a single electron to form a radical anion. The reduction potential (E_red) is a key parameter derived from the voltammogram. Research indicates that the aziridinyl group, acting as a weak electron-donating group through its nitrogen atom, slightly destabilizes the radical anion. This results in a more negative reduction potential compared to quinoxaline substituted with electron-withdrawing groups.

The measured reduction potential provides an experimental estimate of the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). A more negative reduction potential corresponds to a higher LUMO energy, indicating a lesser electron-accepting ability. This data is critical for understanding the compound's potential use in fields like materials science, where tuning electronic properties is paramount.

| Parameter | Description / Value |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphate |

| Reduction Potential (E_red) | ca. -1.42 V (vs. Ag/AgCl) |

| Process | Quasi-reversible, one-electron reduction |

Theoretical and Computational Chemistry Approaches to 2 Aziridin 1 Yl Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Aziridin-1-yl)quinoxaline. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to determine optimized geometries, vibrational frequencies, and other molecular properties. biointerfaceresearch.comresearchgate.netiiste.orgaimspress.comujkz.gov.bf For instance, DFT calculations can predict the dipole moment of a molecule, which for a related quinoxaline derivative was found to be 4.2 Debye, suggesting a moderate polarity that could influence its membrane permeability. vulcanchem.com

DFT has been widely applied to various quinoxaline derivatives to understand their structure and reactivity. biointerfaceresearch.comresearchgate.netiiste.org These studies often involve the calculation of optimized molecular geometries, harmonic vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data where available. unlp.edu.ar The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good balance between computational cost and accuracy for organic molecules. ujkz.gov.bfunlp.edu.ar

Table 1: Representative Parameters for DFT Calculations on Quinoxaline Derivatives

| Parameter | Typical Values/Methods | Reference |

| Functional | B3LYP, CAM-B3LYP, B3PW91 | researchgate.netjmaterenvironsci.com |

| Basis Set | 6-31G(d,p), 6-311+G(2d,p), 6-311++G(d,p) | researchgate.netujkz.gov.bfunlp.edu.ar |

| Properties Calculated | Optimized geometry, vibrational frequencies, NMR chemical shifts, dipole moment, electronic energies | ujkz.gov.bfvulcanchem.comunlp.edu.ar |

This table is illustrative and compiles typical parameters from studies on various quinoxaline derivatives, as direct data for this compound is not extensively available.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

For quinoxaline derivatives, FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. sciensage.info The distribution of HOMO and LUMO densities indicates the most probable regions for these reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. biointerfaceresearch.com In the context of this compound, the nitrogen atoms of the quinoxaline ring and the aziridine (B145994) ring would be expected to significantly influence the FMOs.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative

| Molecular Orbital | Energy (eV) | Significance | Reference |

| HOMO | -6.5 | Electron-donating ability | sciensage.info |

| LUMO | -1.8 | Electron-accepting ability | sciensage.info |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability | sciensage.info |

The values in this table are representative for a generic quinoxaline derivative as reported in computational studies and serve as an example.

Density Functional Theory (DFT) Applications for Molecular Properties

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. ujkz.gov.bfunlp.edu.armdpi.comekb.eg For a molecule like this compound, MD simulations can reveal the flexibility of the aziridinyl group relative to the rigid quinoxaline core and how the molecule interacts with its environment, such as solvent molecules or a biological target. researchgate.netnih.gov

These simulations are particularly valuable in drug design, where they can be used to model the binding of a ligand to a protein's active site, providing information on the stability of the complex and the key interacting residues. researchgate.netnih.govacs.org For quinoxaline derivatives, MD simulations have been used to study their interactions with targets like VEGFR-2 and p38α MAP kinase, helping to understand their inhibitory mechanisms. researchgate.netnih.gov

Table 3: Typical Parameters for MD Simulations of Quinoxaline Systems

| Parameter | Typical Values/Methods | Reference |

| Force Field | AMBER, CHARMM, GROMOS | researchgate.netnih.gov |

| Solvent Model | TIP3P, SPC/E | researchgate.netnih.gov |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | researchgate.net |

| Ensemble | NVT (isothermal-isochoric), NPT (isothermal-isobaric) | researchgate.netnih.gov |

This table presents common parameters used in MD simulations of organic molecules and protein-ligand complexes, including quinoxaline derivatives.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for the elucidation of reaction mechanisms, allowing for the study of reaction pathways and the characterization of transition states. iiste.org For this compound, this could involve investigating its synthesis, for example, via nucleophilic substitution on a 2-haloquinoxaline, or its subsequent reactions, such as the ring-opening of the aziridine moiety. researchgate.netsapub.org

By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. The structures and energies of intermediates and transition states along this path can be determined, providing a detailed understanding of the reaction's kinetics and thermodynamics. iiste.org For related heterocyclic systems, computational studies have been instrumental in proposing and verifying reaction mechanisms. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. unlp.edu.arsapub.org By developing a mathematical model that links molecular descriptors (numerical representations of molecular structure) to a specific property, QSPR can be used to predict that property for new, unsynthesized compounds. nih.gov

For quinoxaline derivatives, QSPR models have been developed to predict properties such as melting point and biological activities. unlp.edu.ar These models typically use a variety of descriptors, including topological, electronic, and steric parameters, which are selected through statistical methods like genetic algorithms or partial least squares. nih.gov A robust QSPR model can significantly accelerate the discovery process by prioritizing the synthesis of compounds with desired properties.

Table 4: Example of a QSPR Model for a Property of Quinoxaline Derivatives

| Property Modeled | Statistical Method | Key Descriptor Types | Model Performance (Example) | Reference |

| Anti-tubercular Activity | GA-PLS (Genetic Algorithm - Partial Least Squares) | Topological, Electrostatic | q² = 0.75, pred_r² = 0.48 | nih.gov |

This table illustrates the components of a QSPR model for a biological activity of quinoxaline derivatives, highlighting the statistical methods and types of descriptors used.

Mechanistic Insights into Biological Activity of 2 Aziridin 1 Yl Quinoxaline and Derivatives

In Vitro Studies on Molecular Mechanisms of Action

In vitro research has been crucial in deciphering the specific molecular pathways affected by these compounds. These studies have primarily focused on their ability to inhibit essential enzymes and interact with nucleic acids.

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of several critical cellular enzymes, including various kinases and topoisomerases, which are often dysregulated in diseases like cancer.

Kinase Inhibition: The quinoxaline scaffold is recognized as a key structure for developing protein kinase inhibitors, which often function as ATP-competitive agents. ekb.egekb.eg This has led to the investigation of quinoxaline derivatives as inhibitors for a range of kinases implicated in cell signaling and proliferation.

Pim Kinase: Analogues of quinoxaline-2-carboxylic acid have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers and are linked to tumor progression and drug resistance. mdpi.com A lead compound, quinoxaline-2-carboxylic acid 1, was found to potently inhibit Pim-1 with a submicromolar IC50 value, prompting the synthesis of derivatives with optimized activity on both Pim-1 and Pim-2 isoforms. mdpi.com

c-Met Kinase: A series of novel quinoxaline derivatives demonstrated potent inhibitory activity against the c-Met kinase enzyme, which is overexpressed in certain gastric cancers. nih.gov

PI3 Kinase: The use of quinoxaline derivatives has been identified as a method for inhibiting the function of PI3 kinases, which are involved in various cellular processes. wipo.int

EGFR: Molecular docking studies have explored the potential of quinoxaline derivatives to act as EGFR targeting agents. nih.govnih.gov

Topoisomerase IIβ Inhibition: Topoisomerase II enzymes are vital for managing DNA topology during replication and transcription, making them a key target for anticancer drugs. tandfonline.com Several quinoxaline derivatives have been shown to inhibit Topoisomerase II (Topo II), leading to cell cycle arrest and apoptosis. tandfonline.com For instance, the quinoxaline derivative XK-469 is known to mediate its antitumor effects through the inhibition of topoisomerase IIβ. mdpi.comnih.gov Studies on various novel triazoloquinoxaline derivatives have identified compounds with potent Topo II inhibitory activity, in some cases exceeding that of the reference drug doxorubicin. nih.govnih.gov

The table below summarizes the Topoisomerase II inhibitory activity of selected quinoxaline derivatives from various studies.

| Compound Series | Most Potent Compound Example | Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Quinoxaline Derivatives | Compound IV | Topoisomerase II | 7.53 | Doxorubicin | Not specified |

| nih.govmdpi.comvulcanchem.comTriazolo[4,3-a]quinoxalines | Compound 7e | Topoisomerase II | 0.89 | Doxorubicin | Not specified |

| nih.govmdpi.comvulcanchem.comTriazolo[4,3-a]quinoxalines | Compound 10a | Topoisomerase II | <0.379 | Doxorubicin | 0.94 |

| Pyrazolo[4,3-e] nih.govmdpi.comvulcanchem.comtriazolo[4,3-a]pyrimidines | Compound 12 | Topoisomerase II | 0.055 | Doxorubicin | 0.01 |

| Novel Quinoxaline Derivatives | Compound 19 | DNA-Top II | 6.4 | Doxorubicin | 3.8 |

This table presents a selection of data to illustrate the range of activity observed in different studies. Direct comparison between compounds from different studies may not be appropriate due to variations in assay conditions.

The interaction with DNA is a primary mechanism of action for many quinoxaline-based compounds. This interaction can occur through several modes, including the insertion between base pairs (intercalation) and the induction of DNA damage.

DNA Intercalation: The planar aromatic structure of the quinoxaline ring system is a key feature that allows these molecules to function as DNA intercalators. eurekaselect.comresearchgate.net This process involves the molecule inserting itself into the hydrophobic space between adjacent base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Fused heterocyclic systems, such as 6H-indolo[2,3-b]quinoxalines, are particularly effective DNA intercalators. eurekaselect.comrsc.org The binding affinity of these compounds to DNA is a critical parameter for their biological activity. eurekaselect.comrsc.org

The table below shows the DNA binding affinities for various quinoxaline derivatives.

| Compound Series | Most Potent Compound Example | DNA Binding IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| nih.govmdpi.comvulcanchem.comTriazolo[4,3-a]quinoxalines | Compound 7e | 29.06 | Not specified | Not specified |

| nih.govmdpi.comvulcanchem.comTriazolo[4,3-a]quinoxalines | Compound 10a | 25.27 | Doxorubicin | 31.27 |

| nih.govmdpi.comvulcanchem.comTriazolo[4,3-a]quinoxaline-1-thiol derivatives | Compound 12d | 35.33 | Doxorubicin | 31.27 |

| Novel Quinoxaline Derivatives | Compound 13 | 25.1 | Doxorubicin | 28.1 |

| Pyrazolo[4,3-e] nih.govmdpi.comvulcanchem.comtriazolo[4,3-a]pyrimidines | Compound 12 | 30.8 | Doxorubicin | 31.0 |

This table presents a selection of data to illustrate the range of activity observed in different studies. Direct comparison between compounds from different studies may not be appropriate due to variations in assay conditions.

DNA Damage: Beyond intercalation, some quinoxaline derivatives can cause direct damage to DNA. The aziridine (B145994) ring, being a strained three-membered heterocycle, is susceptible to nucleophilic ring-opening reactions, a feature common to many cytotoxic agents. mdpi.com This reactivity can lead to the alkylation of DNA bases. Furthermore, quinoxaline 1,4-dioxides are known to induce DNA damage. nih.gov Under hypoxic conditions, these compounds can be reduced to form radical species that may lead to the production of reactive oxygen species (ROS) or directly abstract hydrogen atoms from the DNA backbone, causing strand breaks. nih.govfrontiersin.org

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Topoisomerase IIβ Inhibition)

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Modulation

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of quinoxaline derivatives. These studies involve systematically modifying the chemical structure and observing the resulting changes in efficacy and mechanism.

The type and position of substituents on the quinoxaline scaffold significantly influence the biological activity.

Effect of Electron-Donating/Withdrawing Groups: The electronic nature of substituents on the quinoxaline ring plays a critical role. For quinoxaline 1,4-dioxides, the presence of electron-withdrawing groups at the 6 or 7-positions was found to enhance cytotoxic potency. nih.gov Conversely, for other series of anticancer quinoxalines, electron-releasing groups on an attached phenyl ring were shown to increase activity, while electron-withdrawing groups decreased it. mdpi.com In another study, unsubstituted aromatic rings led to higher activity than those with substituents, though an electron-withdrawing chloro group was more effective than a bromo group or an electron-releasing methyl group. mdpi.com

Influence of Halogens: The presence of a halogen atom at position 7 of the quinoxaline ring has been identified as crucial for the anti-leishmanial activity of certain derivatives. mdpi.com

Role of Linkers and Side Chains: The nature of the linker connecting substituents to the quinoxaline core is also important. SAR studies have shown that an NH-CO linker at the second position can increase activity, whereas aliphatic linkers tend to decrease it. mdpi.com The length, polarity, and charge of side chains can also result in different DNA binding affinities. rsc.org For instance, replacing an ester group with a hydrazide group was found to decrease activity in one series of compounds. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the biological activity of chiral quinoxaline derivatives. nih.gov

In a study of quinoxaline derivatives bearing an oxirane ring (an epoxide that is an analogue of the aziridine ring), it was observed that trans diastereoisomers displayed significantly better antiproliferative activity against neuroblastoma cell lines than their corresponding cis isomers. mdpi.comnih.govnih.gov This finding strongly suggests that the spatial orientation of the substituents is critical for the compound's interaction with its biological target. nih.govnih.gov

The critical role of stereochemistry was also demonstrated in synthetic analogues of quinoxaline antibiotics. A derivative where both D-serine residues were replaced with L-serine showed no detectable interaction with certain types of DNA, in stark contrast to the parent compound, highlighting that specific stereochemical configurations are necessary for DNA binding. nih.gov

However, the influence of stereochemistry is not universal across all quinoxaline derivatives. In a study of chiral gold(III) complexes bearing (R,R)- and (S,S)-QuinoxP* ligands, the two enantiomers did not exhibit different cytotoxic effects, suggesting that for some scaffolds and mechanisms, the stereocenter may not play a differentiating role in activity. mdpi.com

Impact of Substituent Modifications on Mechanistic Efficacy

Ligand-Receptor Interaction Modeling and Binding Mechanism Research

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for understanding how quinoxaline derivatives interact with their biological targets at a molecular level. biointerfaceresearch.comnih.gov These studies provide insights into the binding modes and the specific interactions that govern affinity and selectivity.

Docking Studies: Molecular docking simulations have been used to predict the binding patterns of quinoxaline derivatives with various targets. For inhibitors of Topoisomerase II, docking studies have helped to visualize how the ligands fit into the enzyme's binding site, often in the DNA-protein complex. nih.goveurekaselect.com These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, that stabilize the ligand-receptor complex. nih.govthesciencein.org For example, docking of nih.govmdpi.comvulcanchem.comtriazolo[4,3-a]quinoxalines as DNA intercalators showed that a pyrazoline moiety could form multiple hydrogen bonds, thereby improving binding affinity. nih.gov Similar studies have been performed for quinoxaline derivatives targeting EGFR, nih.govnih.gov and the human A₃ adenosine (B11128) receptor, allowing for the rationalization of observed structure-affinity relationships. nih.govnih.gov

QSAR and Pharmacophore Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. biointerfaceresearch.com For 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, QSAR models have highlighted the importance of specific molecular descriptors related to shape, charge, and atomic properties in explaining their binding affinity to the histamine (B1213489) H4 receptor. tandfonline.com Pharmacophore modeling, which identifies the essential 3D arrangement of features necessary for biological activity, has also been applied to design novel quinoxaline derivatives. researchgate.net These computational approaches are frequently correlated with experimental results, providing a robust framework for the rational design of new, more potent, and selective therapeutic agents. rsc.orgrsc.org

Applications in Advanced Materials Science and Future Research Trajectories

Development of Optoelectronic Materials Based on 2-(Aziridin-1-yl)quinoxaline

The quinoxaline (B1680401) scaffold, a key component of this compound, is a prominent structural unit in the design of a wide array of functional materials, including dyes, fluorescent materials, and electroluminescent materials. researchgate.net The inherent electron-deficient nature of the quinoxaline ring system makes it an excellent building block for organic semiconductors, which are crucial for various electronic and photonic applications. nih.govqmul.ac.uk

The planar structure of the quinoxaline core facilitates π-π stacking interactions, a critical factor for charge transport in organic electronic devices. vulcanchem.com This property, combined with the ability to fine-tune its electronic characteristics through chemical modification, makes quinoxaline derivatives, including this compound, promising candidates for:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are utilized as electron transport materials and emitters in OLEDs. nih.govqmul.ac.uk Their tunable properties allow for the development of efficient and stable devices.

Organic Solar Cells (OSCs): These compounds can function as non-fullerene acceptors in OSCs, contributing to improved power conversion efficiencies. nih.gov

Organic Field-Effect Transistors (OFETs): The n-type semiconductor properties of quinoxaline derivatives make them suitable for use in OFETs. nih.govqmul.ac.uk

Research in this area focuses on synthesizing new derivatives of this compound to optimize their electronic and optical properties for specific optoelectronic applications.

Integration into Fluorescent Probes and Sensors

The quinoxaline moiety is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes and sensors. researchgate.netnih.gov These sensors are designed to detect a variety of analytes, including ions and small molecules, with high sensitivity and selectivity. mdpi.com

The operating principle of these sensors often involves a change in the fluorescence properties of the quinoxaline core upon interaction with the target analyte. This can manifest as a "turn-on" or "turn-off" fluorescent response. For instance, a quinoxaline-based fluorescent probe, QPDMT, was designed for the detection of acetate (B1210297) ions (AcO⁻) and exhibited a turn-on fluorescence response at 530 nm with a low detection limit of 30 nM. researchgate.net Another example is a sensor based on acenaphtoquinoxaline for the selective detection of Hg(II) ions, which operates as a "switch-off" sensor. nih.gov

The aziridine (B145994) group in this compound offers a reactive site for further functionalization, allowing for the attachment of specific recognition units to create highly selective sensors. The development of these probes is crucial for applications in environmental monitoring and biological imaging. nih.gov

Table 1: Examples of Quinoxaline-Based Fluorescent Sensors

| Sensor Name | Target Analyte | Sensing Mechanism | Detection Limit |

| QPDMT | Acetate ion (AcO⁻) | Turn-on fluorescence | 30 nM |

| Acenaphtoquinoxaline-based sensor | Mercury (II) ion (Hg²⁺) | Turn-off fluorescence | 42 ppb |

Role in Functional Polymeric Materials Research

The incorporation of quinoxaline units into polymer chains has led to the development of functional polymeric materials with tailored electronic and optical properties. nih.govmdpi.com These polymers are finding applications in organic electronics, such as polymer solar cells and OFETs. nih.gov

The properties of these polymers can be fine-tuned by altering the chemical structure of the quinoxaline monomer and the comonomer used in the polymerization process. For example, a polymer, PTQ10, which contains a quinoxaline derivative, has shown impressive power conversion efficiencies in polymer solar cells. nih.govqmul.ac.uk Another study reported the synthesis of a novel donor-acceptor polymer, PQ1, based on quinoxaline and indacenodithiophene, which exhibited p-type semiconductor properties with high hole mobility. nih.gov

The reactive aziridine ring of this compound provides a potential site for polymerization or for grafting onto other polymer backbones, opening up possibilities for creating novel polymeric materials with unique functionalities.

Prospective Interdisciplinary Research Avenues

The versatile nature of this compound opens up several avenues for future interdisciplinary research. The combination of its electronic properties and the reactivity of the aziridine ring makes it a candidate for exploration in areas such as:

Bioelectronics: The development of biocompatible electronic devices for sensing and stimulation of biological systems. The biocompatibility of quinoxaline derivatives has been noted in the context of developing fluorescent probes for in-vivo imaging. researchgate.net

Smart Materials: The creation of materials that respond to external stimuli, such as light, pH, or specific molecules. The halochromic (color change with pH) properties of some aminoquinoxaline derivatives have already been demonstrated. mdpi.com

Catalysis: The aziridine group can potentially be used to anchor the quinoxaline unit to catalytic supports or to act as a ligand for metal catalysts.

Further research into the fundamental chemistry and physics of this compound and its derivatives will be crucial for unlocking its full potential in these and other emerging fields.

Q & A

What are the common synthetic routes for preparing 2-substituted quinoxaline derivatives, and how do reaction conditions influence product yields?

Basic Research Question

The synthesis of 2-substituted quinoxalines typically involves bromination of precursors (e.g., aryl bromomethyl ketones) followed by condensation with o-phenylenediamine. For example, intermediates like 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline (3a) are synthesized at 60°C in ethanol with sodium acetate, yielding 56–61% . Acetylation or halogenation steps (e.g., using acetic anhydride or bromine) further modify substituents, with yields ranging from 68% to 86% depending on reaction optimization . Key factors include solvent choice (e.g., glacial acetic acid for bromination), temperature control, and catalyst selection (e.g., triethylamine for nucleophilic substitutions).

How can molecular docking and DFT analysis optimize the design of quinoxaline-based compounds for specific biological targets?

Advanced Research Question

Computational methods like molecular docking and density functional theory (DFT) predict binding interactions and electronic properties. For instance:

- Pesticidal Activity : Docking studies identified 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) as a protoporphyrinogen oxidase inhibitor, guiding substituent placement for herbicidal activity .

- PI3Kα Inhibition : Quinoxaline derivatives with 4-bromophenylsulfonyl groups showed nanomolar IC50 values; docking revealed hydrogen bonding with PI3Kα’s hinge region .

These tools resolve steric/electronic conflicts and prioritize synthetic targets.

What methodologies assess antiproliferative activity of quinoxaline derivatives, and how are contradictory data resolved?

Advanced Research Question

Standard assays include:

- Cell Proliferation : MCF-7 breast cancer cell lines (e.g., IC50 determination) .

- Mechanistic Studies : Cell cycle arrest (flow cytometry) and enzyme inhibition (topoisomerase II activity assays) .

- Apoptosis Induction : Caspase activation and mitochondrial membrane potential assays .

Contradictions arise from assay variability (e.g., replicon vs. biochemical models in antiviral studies). Resolution requires orthogonal assays (e.g., combining enzyme inhibition with cellular replicon data) and structural validation (e.g., crystallography) .

How do structural modifications at the 2-position of quinoxaline affect adenosine receptor (AR) subtype selectivity?

Advanced Research Question

Substituents critically modulate AR affinity:

- A1AR Selectivity : 2-(4-Ethylthiobenzimidazol-2-yl)quinoxaline (3e) showed Ki = 0.5 nM at A1AR vs. 955 nM at A3AR due to hydrophobic interactions with A1AR’s binding pocket .

- A3AR Potency : A methyl group at the 4-position (3b) increased A3AR affinity (Ki = 26 nM) by enhancing π-π stacking .

Selectivity is achieved by balancing steric bulk and electronic effects.

What safety protocols are recommended for handling quinoxaline derivatives based on GHS classification?

Basic Research Question

Quinoxaline-2-carboxaldehyde (CAS 1593-08-4) is classified as:

- Skin/Eye Irritant (Category 2/2A): Requires gloves, goggles, and lab coats .

- Emergency Measures : Immediate rinsing for eye exposure (15+ minutes), decontamination for skin contact, and medical consultation .

Ventilation and spill containment protocols are mandatory for aziridine-containing derivatives due to potential genotoxicity.

How do electron-withdrawing substituents influence PI3Kα inhibitor potency and drug resistance?

Advanced Research Question

Electron-withdrawing groups (e.g., trifluoromethyl) on quinoxaline can reduce potency by disrupting hydrogen bonding. For example:

- PI3Kα : 3-(Trifluoromethyl)quinoxaline derivatives showed 2–4-fold lower activity than unsubstituted analogs due to steric clashes with Asp168 .

- Resistance : Bulky substituents reduce flexibility, making compounds vulnerable to protease mutations (e.g., A156T in HCV NS3/4A) .

Optimal substituents balance electronic effects (e.g., sulfonamides) and steric tolerance.

How can SAR studies guide dual-target inhibitor design (e.g., EGFR/COX-2)?

Advanced Research Question

Key strategies include:

- Hybrid Scaffolds : Coupling quinoxaline with phenyl/coumarin moieties enhances dual EGFR/COX-2 inhibition .

- Substituent Tuning : Sulfonamide groups at the 3-position improve COX-2 affinity, while hydrophobic substituents (e.g., bromine) enhance EGFR binding .

In vitro selectivity profiling and molecular dynamics simulations validate dual mechanisms.

What explains discrepancies between biochemical and cellular replicon assays in antiviral quinoxaline studies?

Advanced Research Question

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.